molecular formula C6H2ClFN2 B1593161 2-Chloro-5-fluoronicotinonitrile CAS No. 791644-48-9

2-Chloro-5-fluoronicotinonitrile

Cat. No. B1593161
M. Wt: 156.54 g/mol
InChI Key: SUBZTZVHVGYOPM-UHFFFAOYSA-N
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Patent
US07414136B2

Procedure details

Into a 50 mL round bottomed flask, 2,6-dichloro-5-fluoronicotinonitrile (1 g), acetic acid (5 mL) and water (0.5 mL) were charged, and reacted and post-treated in the same manner as in Example 1 and then purified by silica gel column chromatography (hexane/ethyl acetate=6/1) to obtain the title compound (420 mg, yield: 52%). As a result of the HPLC analysis, the purity was 100%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:9]=[C:8](Cl)[C:7]([F:11])=[CH:6][C:3]=1[C:4]#[N:5].C(O)(=O)C>O>[Cl:1][C:2]1[N:9]=[CH:8][C:7]([F:11])=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C#N)C=C(C(=N1)Cl)F
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted
ADDITION
Type
ADDITION
Details
post-treated in the same manner as in Example 1
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (hexane/ethyl acetate=6/1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C=C(C=N1)F
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.